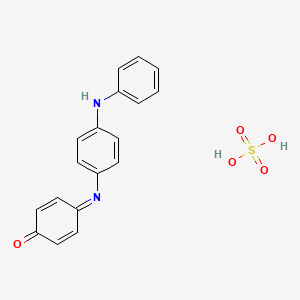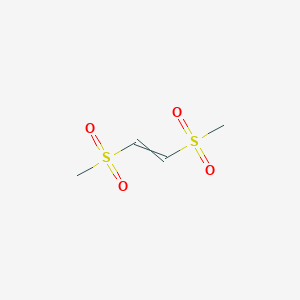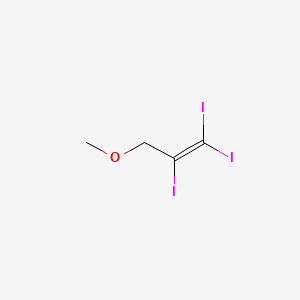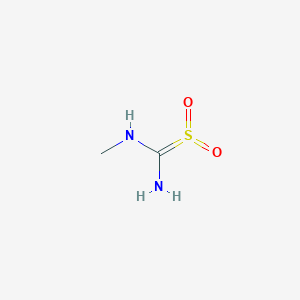
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with a carbethoxy group, a triazeno group, and a methyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Carbethoxy Group: The carbethoxy group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.
Addition of the Triazeno Group: The triazeno group can be added through a diazotization reaction followed by coupling with a suitable amine.
Methylation: The final step involves methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbethoxy or triazeno groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles or triazenes.
Aplicaciones Científicas De Investigación
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-ethylimidazole: Similar structure with an ethyl group instead of a methyl group.
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-phenylimidazole: Similar structure with a phenyl group instead of a methyl group.
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-chloroimidazole: Similar structure with a chloro group instead of a methyl group.
Uniqueness
4-Carbethoxy-5-(3,3-dimethyl-1-triazeno)-2-methylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
41459-10-3 |
|---|---|
Fórmula molecular |
C9H15N5O2 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
ethyl 4-[(E)-dimethylaminodiazenyl]-2-methyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C9H15N5O2/c1-5-16-9(15)7-8(11-6(2)10-7)12-13-14(3)4/h5H2,1-4H3,(H,10,11)/b13-12+ |
Clave InChI |
NUEUPPUYXCLQHE-OUKQBFOZSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C(N1)C)/N=N/N(C)C |
SMILES canónico |
CCOC(=O)C1=C(N=C(N1)C)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)









![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
